11-Dodecen-1-ol
Overview
Description
11-Dodecen-1-ol, also known as dodec-11-en-1-ol, is an organic compound with the molecular formula C₁₂H₂₄O. It is a type of fatty alcohol characterized by a long carbon chain with a terminal hydroxyl group and a double bond at the 11th position. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of 11-dodecenoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄). Another method includes the hydroformylation of 1-dodecene followed by hydrogenation to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-dodecene, which involves the addition of a formyl group (CHO) to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 11-Dodecen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 11-dodecenoic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to 11-dodecene using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride
Major Products:
Oxidation: 11-Dodecenoic acid.
Reduction: 11-Dodecene.
Substitution: 11-Dodecenyl chloride
Scientific Research Applications
11-Dodecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in pheromone communication in insects.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 11-dodecen-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering behavioral responses in insects. In industrial applications, its hydroxyl group allows it to participate in various chemical reactions, making it a versatile intermediate .
Comparison with Similar Compounds
1-Dodecanol: A saturated fatty alcohol with no double bonds.
1-Decanol: A shorter chain fatty alcohol with ten carbon atoms.
11-Dodecenoic Acid: The oxidized form of 11-dodecen-1-ol
Uniqueness: this compound is unique due to its unsaturated nature, which provides additional reactivity compared to saturated fatty alcohols like 1-dodecanol. The presence of the double bond allows for more diverse chemical transformations, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
dodec-11-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYZQSFDTZEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188776 | |
Record name | Dodec-11-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35289-31-7 | |
Record name | 11-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35289-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodec-11-enol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodec-11-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodec-11-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 11-Dodecen-1-ol in insect pheromone research?
A: this compound and its acetate ester are recognized as crucial components of the sex pheromone system in several insect species, notably the European corn borer (Ostrinia nubilalis). [] This discovery has led to significant advancements in pest management strategies, including the development of pheromone traps for monitoring and controlling insect populations.
Q2: How does the processing of cured fish influence the presence of this compound acetate?
A: Research indicates that this compound acetate is present in cured fish and that the pickling process can impact its concentration. [] Specifically, pickling accelerates the conversion of precursors into flavor compounds, including esters like this compound acetate, which contribute to the characteristic aroma of cured fish.
Q3: Are there synthetic routes available for the production of this compound acetate?
A: Yes, efficient synthetic pathways have been developed to produce this compound acetate. One approach involves the use of readily available starting materials like cis-13-docosenoic acid. Through a series of chemical transformations, including isomerization steps, this compound acetate can be synthesized. [] This synthetic accessibility makes it a viable option for various applications, including pest control and research.
Q4: Beyond its role as an insect pheromone, are there other notable applications of this compound?
A: this compound serves as a key intermediate in the synthesis of naturally occurring pyridine alkaloids, including theonelladins C and D, niphatesine C, and xestamine D. [] These alkaloids exhibit a range of biological activities and are of interest for their potential medicinal properties. Palladium-catalyzed coupling reactions are employed to efficiently construct the complex structures of these alkaloids, highlighting the versatility of this compound as a synthetic building block.
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